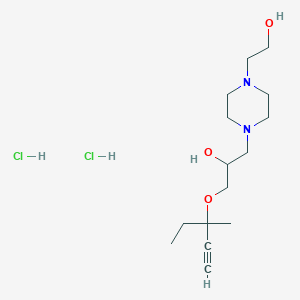

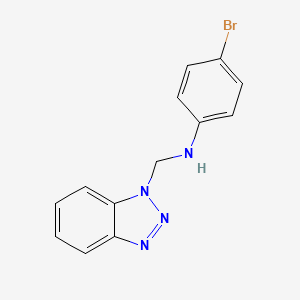

![molecular formula C17H18N2OS B2464487 1-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 920117-91-5](/img/structure/B2464487.png)

1-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazoles are a class of organic compounds that contain an imidazole ring. This ring is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

Imidazoles can be synthesized through several methods. One of the main industrial methods is the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

The molecular structure of imidazoles consists of a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions. They can act as a base, a catalyst, and a component in the synthesis of various functional molecules .Physical And Chemical Properties Analysis

Imidazoles have a molar mass of 82.10 g/mol and a density of 1.03 g/cm^3 . They have a melting point of -6 °C and a boiling point of 198 °C .科学的研究の応用

Corrosion Inhibition

Research on benzimidazole derivatives, such as those with 1,3,4-oxadiazole substituents, has shown significant potential in corrosion inhibition for mild steel in acidic environments. Studies utilizing gravimetric, electrochemical, SEM, and computational methods have demonstrated these compounds' ability to form protective layers on metal surfaces, indicating their practical application in protecting industrial materials from corrosion (Ammal, Prajila, & Joseph, 2018).

Synthesis Methodologies

Aminomethylation of imidazoheterocycles with morpholine, involving 1H-benzo[d]imidazole derivatives, has been explored to enhance synthetic routes for various pharmaceutical and chemical applications. This methodology facilitates the introduction of aminomethyl groups under mild conditions, expanding the toolkit for modifying imidazole rings and increasing the diversity of potential therapeutic compounds (Mondal, Samanta, Singsardar, & Hajra, 2017).

Antimicrobial and Anticancer Activities

Some benzimidazole-based compounds have been synthesized and tested for their biological activities, showing promising results as antimicrobial and anticancer agents. For example, derivatives incorporating thiophene, pyrazole, coumarin, and other heterocycles have demonstrated significant potencies against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Mohareb & Gamaan, 2018). Another study synthesized benzimidazole-based Schiff base copper(II) complexes, revealing their ability to bind DNA and induce cytotoxic effects in various cancer cell lines, highlighting their potential in chemotherapy (Paul, Anbu, Sharma, Kuznetsov, Koch, Guedes da Silva, & Pombeiro, 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-13-6-5-7-14(12-13)20-10-11-21-17-18-15-8-3-4-9-16(15)19(17)2/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRSDRSKAVFVIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2464407.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2464410.png)

![2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2464411.png)

![(3aR,7aS)-5-(1,1-dimethoxyethyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2464420.png)

![N-(2,5-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2464422.png)

![6-(4-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2464423.png)